3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide
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Overview
Description
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide is an organic compound that features a benzyloxy group, a cyanothiolan ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide typically involves multiple steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Construction of the cyanothiolan ring: This step may involve the cyclization of a suitable precursor containing a nitrile and a thiol group.
Amidation reaction: The final step involves the formation of the propanamide moiety, which can be achieved by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of green chemistry protocols to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The nitrile group in the cyanothiolan ring can be reduced to form primary amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)butanamide: Similar structure with a butanamide moiety.
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)ethanamide: Similar structure with an ethanamide moiety.
Uniqueness
The uniqueness of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-phenylmethoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-11-15(7-9-20-12-15)17-14(18)6-8-19-10-13-4-2-1-3-5-13/h1-5H,6-10,12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVDQVBVFFOPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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